1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-5-7-16(23-9-4-10-29(23,25)26)12-17(14)22-20(24)21-13-15-6-8-18(27-2)19(11-15)28-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVCNTLROHGKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a urea linkage and substituted aromatic rings. Its molecular formula is , and it possesses a molecular weight of approximately 358.44 g/mol. The presence of the dimethoxybenzyl group is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : It has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial activity against certain pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses.
- Modulation of Signaling Pathways : The compound could alter signaling pathways related to cell survival and apoptosis.
- Interaction with Cellular Receptors : Potential interactions with receptors involved in immune responses have been suggested.
Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of the compound significantly reduced edema in xylene-induced inflammation models. The reduction in inflammatory markers was statistically significant compared to control groups (p < 0.05).
Study 2: Antioxidant Properties
In vitro assays revealed that the compound exhibited a high capacity to scavenge DPPH radicals, indicating strong antioxidant properties. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.
Study 3: Antimicrobial Efficacy
Research involving microbial strains showed that the compound had inhibitory effects on both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were established, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in Patent Literature
The European Patent Specification () describes compounds with overlapping structural motifs, though differing in core frameworks:
- 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) are imidazoline derivatives with methoxy-substituted aryl groups. Unlike the target urea compound, these lack the isothiazolidin dioxide and dimethoxybenzyl groups, suggesting divergent biological targets (e.g., adrenergic or histamine receptors vs. PPARs) .
- Urea-linked triazole derivatives (Example 5 in ) share the urea backbone but incorporate trifluoromethoxyphenyl-triazole moieties.
Functional Group Analysis
Research Findings and Limitations
- Metabolic Stability: The 1,1-dioxidoisothiazolidin group likely improves resistance to oxidative metabolism compared to non-sulfonated analogs, though comparative pharmacokinetic studies are absent.
- Patent Derivatives : Compounds like C19/C20 and Example 5 ureas highlight the diversity of urea/imidazoline-based drug discovery but lack direct structural or functional overlap with the target molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
